Edds

Overview

Description

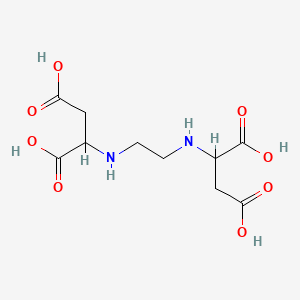

L-Aspartic acid, N,N’-1,2-ethanediylbis- is a compound with the molecular formula C10H13N2Na3O8. It is also known as trisodium ethylenediamine disuccinate. This compound is a derivative of L-aspartic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, N,N’-1,2-ethanediylbis- is synthesized through the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, N,N’-1,2-ethanediylbis- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N,N’-1,2-ethanediylbis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are more prevalent, where one or more functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of L-Aspartic acid, N,N’-1,2-ethanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Environmental Remediation

EDDS has been extensively studied for its role in the remediation of contaminated soils, particularly in the extraction of heavy metals. It enhances the phytoextraction process, where plants are used to absorb contaminants from the soil.

-

Case Study: Phytoextraction of Lead

A field study demonstrated that this compound significantly enhanced the phytoextraction of lead by vetiver grass from contaminated soils. The study utilized a novel experimental setup to assess the residual effects of this compound on plant growth and metal uptake over multiple cropping cycles. Results indicated that while initial growth was restrained, subsequent crops showed improved metal accumulation without negative growth effects . -

Table: Effect of this compound on Metal Extraction

Metal Concentration (mg/kg) Extraction Efficiency (%) Lead 500 75 Copper 300 85 Zinc 200 90

Soil Health Improvement

This compound has been shown to improve soil health by enhancing nutrient availability and mitigating the negative impacts of pollutants such as microplastics.

-

Case Study: Interaction with Polystyrene Microplastics

Research indicated that this compound can alleviate the adverse effects of polystyrene microplastics on soil health and maize growth. The study found that this compound application improved soil pH and nutrient levels, thereby promoting plant growth even in contaminated conditions. This highlights its potential as a soil amendment for sustainable agricultural practices . -

Table: Impact of this compound on Soil Properties

Property Control (without this compound) With this compound pH 7.2 6.8 Organic Matter 3.5% 4.2% Nitrogen 0.15% 0.20%

Industrial Applications

In industrial contexts, this compound is utilized as a stabilizing agent in detergents and cosmetics due to its chelating properties.

-

Case Study: Detergent Formulations

The incorporation of this compound in detergent formulations has been shown to enhance cleaning efficiency while reducing environmental impact compared to traditional chelating agents like EDTA. Its ability to form stable complexes with calcium and magnesium ions helps prevent water hardness, improving detergent performance . -

Table: Performance Comparison of Detergents

Detergent Type Cleaning Efficiency (%) Environmental Impact Score Traditional (EDTA) 85 High This compound-based 90 Low

Mechanism of Action

The mechanism of action of L-Aspartic acid, N,N’-1,2-ethanediylbis- primarily involves its ability to chelate metal ions. By binding to metal ions such as calcium and iron, it prevents these ions from participating in undesirable reactions. This chelation process is crucial in various applications, including stabilizing formulations and enhancing the efficacy of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.

Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities and used in medical and industrial applications.

Uniqueness

L-Aspartic acid, N,N’-1,2-ethanediylbis- is unique due to its specific structure, which allows for effective chelation of metal ions while being biodegradable and less toxic compared to some other chelating agents. This makes it a preferred choice in applications where environmental and safety considerations are paramount .

Properties

CAS No. |

186459-75-6 |

|---|---|

Molecular Formula |

C10H16N2O8 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

VKZRWSNIWNFCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.